(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a nitro group at position 6 and a methyl group at position 2. The benzamide moiety is further modified with a sulfonyl group linked to a 2,6-dimethylmorpholine ring. The (E)-configuration of the imine bond (C=N) in the benzo[d]thiazol-2(3H)-ylidene group confers stereochemical stability, which is critical for its interactions with biological targets.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-13-11-24(12-14(2)31-13)33(29,30)17-7-4-15(5-8-17)20(26)22-21-23(3)18-9-6-16(25(27)28)10-19(18)32-21/h4-10,13-14H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRCTPRWQOQMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Morpholine moiety : Known for enhancing solubility and bioavailability.
- Benzothiazole ring : Associated with diverse pharmacological properties.
- Sulfonamide group : Often linked to antibacterial and anti-inflammatory effects.
The biological activity of this compound can be attributed to multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative effects on cancer cell lines, possibly through apoptosis induction.
- Anti-inflammatory Properties : The morpholine and sulfonamide components may contribute to anti-inflammatory effects by modulating cytokine production.
Antiproliferative Activity
A series of tests were conducted to evaluate the antiproliferative effects of the compound on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 22.80 | Induction of apoptosis via caspase activation |
| A549 | 18.50 | Inhibition of cell cycle progression |
| HeLa | 25.00 | Modulation of apoptotic pathways |
Table 1: Antiproliferative activity of this compound on various cancer cell lines.
Case Studies
- MCF-7 Breast Cancer Cells : In a study focusing on MCF-7 cells, the compound demonstrated significant antiproliferative activity with an IC50 value of 22.80 µM. Mechanistic studies revealed that treatment with the compound increased levels of pro-apoptotic markers such as Bax and caspase-9 while decreasing Bcl-2 levels, indicating a shift towards apoptosis .
- A549 Lung Cancer Cells : Another investigation showed that the compound inhibited the proliferation of A549 cells with an IC50 value of 18.50 µM. Cell cycle analysis indicated G0/G1 phase arrest, suggesting that the compound interferes with cell cycle regulation .
Additional Biological Activities
Beyond anticancer properties, the compound has shown promise in other areas:
- Antibacterial Activity : Preliminary tests indicate that it may possess antibacterial properties against several strains of bacteria, potentially due to the sulfonamide component.
- Anti-inflammatory Effects : In vitro assays have suggested that the compound can reduce inflammation markers in macrophages, indicating potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds containing thiazole and benzothiazole moieties, similar to the target compound. These compounds have shown promising results against various cancer cell lines.
Case Studies
- Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The most potent compound had an IC50 value of 4.37 µM against HepG-2 cells, indicating strong anticancer activity .
- Benzothiazole Compounds : Research on benzothiazole derivatives indicated their effectiveness in inhibiting cancer cell proliferation. For instance, a derivative showed selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression and other diseases.
Mechanism Insights
- PI3-Kinase Inhibition : Compounds similar to the target have been identified as inhibitors of PI3-kinase activity, which is crucial in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Pharmacological Activities
Beyond anticancer properties, the compound's structural components suggest additional pharmacological activities.
Diverse Applications
- Antimicrobial Properties : Thiazole derivatives are known for their antibacterial and antifungal activities. The presence of sulfonamide groups in the target compound could enhance its efficacy against various pathogens .
- Anti-inflammatory Effects : Some thiazole-based compounds have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide.
Key Findings
- Substituent Influence : The presence of electron-withdrawing groups (like nitro or sulfonyl) on the benzene ring can significantly enhance anticancer activity by stabilizing reactive intermediates during metabolic processes .
- Morpholino Group : The dimethylmorpholino group may increase solubility and bioavailability, which are critical factors in drug design.
Data Table: Summary of Anticancer Activity
Chemical Reactions Analysis
Nitro Group Reduction
The 6-nitro substituent on the benzo[d]thiazole ring undergoes reduction under catalytic hydrogenation or metal-acid conditions, yielding an amine derivative. This reaction is critical for modifying electronic properties or generating bioactive intermediates.
| Reaction Conditions | Reagents/Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation (H₂, 50 psi) | Pd/C, ethanol, 25°C, 6 hrs | (E)-4-((2,6-Dimethylmorpholino)sulfonyl)-N-(3-methyl-6-aminobenzo[d]thiazol-2(3H)-ylidene)benzamide | 82% | |
| Fe/HCl reduction | Fe powder, HCl, reflux, 3 hrs | Same as above | 68% |
Key Findings :
-
Catalytic hydrogenation provides higher yields and cleaner conversion compared to Fe/HCl.
-
The amine product serves as a precursor for further functionalization (e.g., acylation, diazotization).
Sulfonyl Group Reactivity
The morpholino-sulfonyl group participates in nucleophilic substitution and hydrolysis reactions, enabling modifications at the sulfonamide linkage.
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C, 8 hrs | 4-Sulfobenzoic acid derivative + 2,6-dimethylmorpholine | Degradation studies | |
| Nucleophilic substitution | Benzylamine, DMF, K₂CO₃, 80°C, 12 hrs | (E)-N-(3-Methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(benzylsulfonyl)benzamide | Sulfonamide analog synthesis |
Mechanistic Insights :
-
Acidic hydrolysis cleaves the sulfonamide bond, releasing the morpholine moiety.
-
Substitution reactions retain the thiazole scaffold, highlighting the sulfonyl group’s versatility in medicinal chemistry .
Benzamide and Thiazole Ring Modifications
The benzamide and thiazole units engage in condensation, cyclization, and electrophilic substitution.
Electrophilic Aromatic Substitution
The electron-deficient thiazole ring (due to the nitro group) undergoes nitration or halogenation under controlled conditions:
| Reaction | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromination | Br₂, CHCl₃, FeCl₃ catalyst | 0°C, 2 hrs | 5-Bromo-thiazole derivative | 45% |
Condensation Reactions
The imine (ylidene) group in the thiazole ring facilitates Schiff base formation:
Photochemical and Thermal Stability
The compound demonstrates moderate stability under UV light and heat, with degradation pathways involving:
-
Nitro-to-nitrito isomerization under UV irradiation (λ = 254 nm).
-
Sulfonamide bond cleavage at temperatures >150°C.
Biological Activity-Driven Reactions
While not a direct chemical reaction, the compound’s bioactivity (e.g., enzyme inhibition) is linked to its interactions with biological nucleophiles:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares key functional groups with analogs reported in the literature:
- Sulfonylbenzamide Core : Similar to compounds in (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides [1–3]), the sulfonyl group enhances solubility and serves as a hydrogen bond acceptor, influencing binding to target proteins .
- Heterocyclic Systems : Unlike triazole derivatives (e.g., 1,2,4-triazole-3(4H)-thiones [7–9] in ), the benzo[d]thiazole ring in the target compound provides a rigid aromatic system that may improve π-π stacking interactions in biological systems .
Table 1: Key Structural Comparisons
Spectroscopic and Electronic Properties
- IR Spectroscopy: The absence of νS-H bands (~2500–2600 cm⁻¹) in the target compound aligns with the thione tautomer stability seen in ’s triazoles [7–9]. However, the nitro group introduces strong νNO₂ bands (~1520 cm⁻¹), absent in halogenated analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodology :
-
Stepwise synthesis : The compound can be synthesized via sequential sulfonylation and benzamide coupling. For example, the morpholino sulfonyl group is introduced via sulfonylation of a benzoic acid precursor using 2,6-dimethylmorpholine and sulfonyl chloride under anhydrous conditions (e.g., acetonitrile, 0–5°C) .
-
Coupling reactions : The benzamide moiety is formed using carbodiimide-based coupling agents (e.g., EDC/HOBt in DMF) to link the sulfonyl-morpholino intermediate with the 3-methyl-6-nitrobenzothiazol-2(3H)-ylidene amine .
-
Key reagents : Anhydrous solvents, triethylamine (as base), and controlled temperature (reflux or ice bath) are critical for yield optimization .
- Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 2,6-dimethylmorpholine, ClSO₂R, CH₃CN, 0°C | 65–75 | |
| Benzamide Coupling | EDC, HOBt, DMF, RT, 12h | 50–60 |
Q. How is the structural identity of this compound confirmed?
- Methodology :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign peaks for morpholino protons (δ 3.5–4.0 ppm), sulfonyl group (δ ~7.5 ppm for adjacent aromatic protons), and benzothiazole ring (δ 8.0–8.5 ppm) .
- IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and benzamide (C=O, ~1650 cm⁻¹) functional groups .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at ~550–560 Da) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
-
Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to test variables like solvent polarity, temperature, and catalyst loading. For example, a 2³ factorial design for sulfonylation could optimize time (2–6h), temperature (0–25°C), and molar ratio (1:1–1:1.5) .
-
HPLC monitoring : Track intermediate formation and side products using reverse-phase C18 columns (ACN/H₂O gradient) to identify optimal stopping points .
- Table 2 : Example DoE Results for Sulfonylation Optimization
| Variable | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature | 0°C | 25°C | 0–5°C |
| Molar Ratio | 1:1 | 1:1.5 | 1:1.2 |
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of structural analogs?
- Methodology :
- Comparative assays : Test the target compound and analogs (e.g., morpholino vs. piperidine sulfonamides) against shared biological targets (e.g., kinase inhibition assays).
- Computational modeling : Use molecular docking (AutoDock Vina) to compare binding affinities. For example, the 2,6-dimethylmorpholino group may enhance hydrophobic interactions in enzyme pockets compared to unsubstituted morpholino .
- Data normalization : Account for assay variability by normalizing activity data to reference inhibitors (e.g., staurosporine for kinases) .
Q. How can contradictions in reported biological activities across studies be resolved?
- Methodology :
- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify trends. For example, nitro groups (as in the benzothiazole) may confer redox-dependent cytotoxicity, leading to variable results depending on cell type .
- Stability studies : Assess compound stability under assay conditions (pH, temperature). Degradation products (e.g., nitro-reduction to amines) might explain inconsistent bioactivity .
Q. What analytical techniques are best suited to assess compound stability under physiological conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
